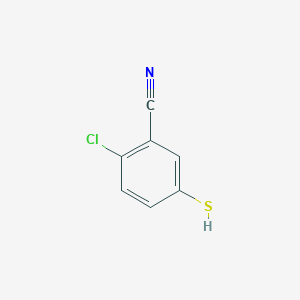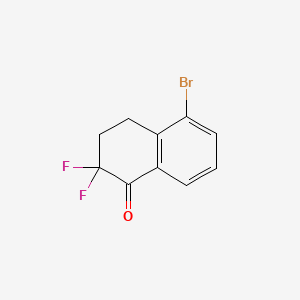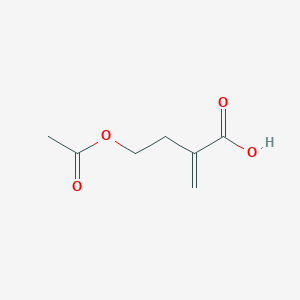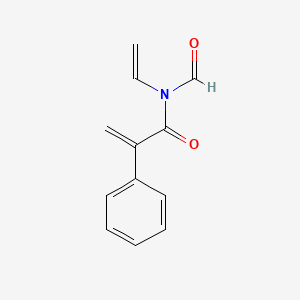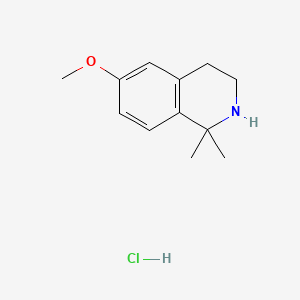
5-Bromo-1-(difluoromethyl)-2,3-dimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-(difluoromethyl)-2,3-dimethoxybenzene is an organic compound that belongs to the class of brominated aromatic compounds It is characterized by the presence of a bromine atom, a difluoromethyl group, and two methoxy groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(difluoromethyl)-2,3-dimethoxybenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(difluoromethyl)-2,3-dimethoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a low temperature to ensure selective bromination at the desired position.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to enhance the efficiency and yield of the bromination reaction. The use of tubular reactors for diazotization and subsequent bromination has been reported to improve the stability and yield of the final product .
化学反応の分析
Types of Reactions
5-Bromo-1-(difluoromethyl)-2,3-dimethoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include compounds with a methyl group instead of a difluoromethyl group.
科学的研究の応用
5-Bromo-1-(difluoromethyl)-2,3-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
作用機序
The mechanism of action of 5-Bromo-1-(difluoromethyl)-2,3-dimethoxybenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and difluoromethyl group can enhance its binding affinity and specificity towards these targets .
類似化合物との比較
Similar Compounds
5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one: Similar in structure but with a pyridine ring instead of a benzene ring.
5-Bromo-1-(difluoromethyl)-2-methylimidazole: Contains an imidazole ring instead of a benzene ring.
Uniqueness
5-Bromo-1-(difluoromethyl)-2,3-dimethoxybenzene is unique due to the combination of its bromine atom, difluoromethyl group, and two methoxy groups on a benzene ring. This unique structure imparts specific chemical and biological properties that are not observed in its analogs.
特性
分子式 |
C9H9BrF2O2 |
|---|---|
分子量 |
267.07 g/mol |
IUPAC名 |
5-bromo-1-(difluoromethyl)-2,3-dimethoxybenzene |
InChI |
InChI=1S/C9H9BrF2O2/c1-13-7-4-5(10)3-6(9(11)12)8(7)14-2/h3-4,9H,1-2H3 |
InChIキー |
DJHZZCUQZFTZAJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)C(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(2-ethoxy-2-oxoethyl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B13456876.png)
![1-[1-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanaminehydrochloride](/img/structure/B13456911.png)

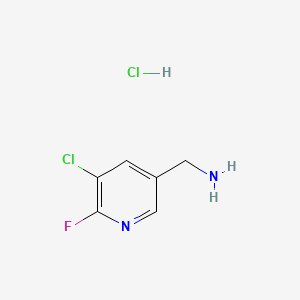
amine hydrochloride](/img/structure/B13456932.png)
![6-Methyl-2,6-diazaspiro[4.5]decane dihydrochloride](/img/structure/B13456937.png)
